2-Oxo-3-propyloxolane-3-carbonyl chloride
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Overview
Description
2-Oxo-3-propyloxolane-3-carbonyl chloride is a heterocyclic compound that belongs to the oxazoline family. Oxazolines are five-membered ring structures containing one nitrogen and one oxygen atom. These compounds are known for their diverse applications in pharmaceuticals, industrial chemistry, and natural product synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-propyloxolane-3-carbonyl chloride typically involves the reaction of amino alcohols with carboxylic acids or their derivatives. One common method is the cyclization of amino alcohols with acid chlorides under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-propyloxolane-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles such as amines or alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted oxazolines and other heterocyclic compounds, which are valuable intermediates in pharmaceutical and industrial applications .
Scientific Research Applications
2-Oxo-3-propyloxolane-3-carbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxo-3-propyloxolane-3-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This electrophilicity allows it to react with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to other oxazolines and oxazoles .
Properties
CAS No. |
82672-11-5 |
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Molecular Formula |
C8H11ClO3 |
Molecular Weight |
190.62 g/mol |
IUPAC Name |
2-oxo-3-propyloxolane-3-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO3/c1-2-3-8(6(9)10)4-5-12-7(8)11/h2-5H2,1H3 |
InChI Key |
XNIQBHZVJQWXOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCOC1=O)C(=O)Cl |
Origin of Product |
United States |
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